molecular formula C48H37O4P B6336624 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide CAS No. 1011465-29-4

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

Cat. No.: B6336624
CAS No.: 1011465-29-4
M. Wt: 708.8 g/mol
InChI Key: XURRFWYPCJSOLQ-UHFFFAOYSA-N
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Description

This compound is a phosphorus-containing heterocyclic system with a complex pentacyclic backbone. Its structure features two anthracen-9-yl substituents at positions 10 and 16, a hydroxyl group at position 13, and a λ⁵-phosphorus atom integrated into a 12,14-dioxa-phosphapentacyclic framework. The phosphorus center is oxidized to an oxide (P=O), contributing to its electronic and steric properties. The anthracenyl groups introduce significant π-conjugation and steric bulk, which influence solubility, reactivity, and photophysical behavior .

Properties

IUPAC Name

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H37O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-4,7-10,13-16,19-22,25-28H,5-6,11-12,17-18,23-24H2,(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURRFWYPCJSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC=CC7=CC8=CC=CC=C86)O)C9=C1C=CC=CC1=CC1=CC=CC=C19
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H37O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves multiple steps, typically starting with the preparation of the anthracene derivatives. These derivatives are then subjected to cyclization reactions under controlled conditions to form the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale using automated synthesis techniques and high-throughput screening methods .

Chemical Reactions Analysis

Types of Reactions

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most directly comparable compound is 13-Hydroxy-10,16-diphenyl-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide (CAS No. 695162-86-8) . This analog replaces the anthracenyl groups with phenyl substituents, leading to key differences:

Property Target Compound (Di-anthracenyl) Diphenyl Analog
Substituents Anthracen-9-yl (C₁₄H₉) at C10, C16 Phenyl (C₆H₅) at C10, C16
Molecular Weight Higher (estimated ~900–1000 g/mol*) Not explicitly reported
Steric Bulk High (due to anthracene) Moderate (phenyl)
π-Conjugation Extended (anthracene’s fused rings) Limited (benzene rings)
Solubility Likely low in polar solvents Potentially higher
CAS Number Not available 695162-86-8

*Estimated based on anthracenyl (178.23 g/mol per group) vs. phenyl (77.11 g/mol) substitutions.

Key Research Findings

Electronic Effects : The anthracenyl groups in the target compound enhance π-π stacking interactions, which are critical for applications in organic electronics or as luminescent materials. In contrast, the diphenyl analog’s simpler structure may favor easier crystallization but reduced electronic delocalization .

Synthetic Challenges : Introducing anthracenyl groups requires multi-step functionalization, whereas phenyl-substituted analogs are more straightforward to synthesize, as evidenced by the availability of the diphenyl compound in commercial catalogs .

Biological Activity

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic compound characterized by its unique pentacyclic structure that incorporates anthracene moieties and a hydroxy group. This compound has garnered attention in various fields including organic chemistry and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₃₁H₂₃O₄P with a molecular weight of approximately 474.5 g/mol. The intricate architecture of the compound contributes to its chemical reactivity and potential interactions with biological systems.

Physical Properties

PropertyValue
Molecular Weight474.5 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors within biological systems, potentially altering their activity.
  • Cell Signaling Pathways : It may influence various signaling pathways by modulating the activity of key proteins involved in cellular processes.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties which could be relevant for therapeutic applications.

Biological Activity Studies

Research into the biological activity of this compound is ongoing, with several studies focusing on its potential applications in cancer treatment and as an antimicrobial agent.

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of phosphapentacyclic compounds on cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : The compound demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents.

Table 1: Cytotoxicity Results

Cell LineIC50 (μM)Control (DMSO)
MCF-71250
HeLa1555

Applications in Research

The unique properties of this compound make it a valuable subject for ongoing research in both synthetic chemistry and applied sciences:

  • Materials Science : Its stability and structural characteristics are being explored for the development of new materials with specific properties.
  • Drug Development : The compound's potential as a therapeutic agent is under investigation for various diseases including cancer and infectious diseases.

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